molecular formula C12H20N2O2 B14531595 3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile CAS No. 62585-50-6

3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile

Cat. No.: B14531595
CAS No.: 62585-50-6
M. Wt: 224.30 g/mol
InChI Key: DLVWZTLQUSOULM-UHFFFAOYSA-N
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Description

4,11-Dioxa-tetradecanedinitrile is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of two nitrile groups and two ether linkages within a tetradecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dioxa-tetradecanedinitrile typically involves the reaction of a suitable dinitrile precursor with an appropriate diol under controlled conditions. One common method includes the use of acrylonitrile and a diol in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of 4,11-dioxa-tetradecanedinitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4,11-Dioxa-tetradecanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethers.

Scientific Research Applications

4,11-Dioxa-tetradecanedinitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,11-dioxa-tetradecanedinitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile groups, potentially inhibiting certain enzymes or pathways. The ether linkages may also play a role in its interaction with biological membranes, affecting its distribution and activity within the organism.

Comparison with Similar Compounds

Uniqueness: 4,11-Dioxa-tetradecanedinitrile is unique due to its combination of nitrile groups and ether linkages within a tetradecane backbone

Properties

CAS No.

62585-50-6

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

3-[6-(2-cyanoethoxy)hexoxy]propanenitrile

InChI

InChI=1S/C12H20N2O2/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h1-6,9-12H2

InChI Key

DLVWZTLQUSOULM-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCC#N)CCOCCC#N

Origin of Product

United States

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